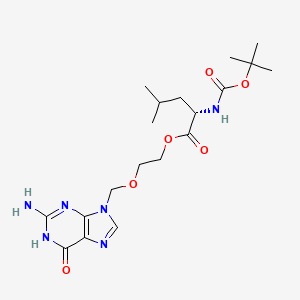
Acyclovir Tert-butoxycarbonyl-L-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acyclovir Tert-butoxycarbonyl-L-leucinate is a derivative of acyclovir, a well-known antiviral drug. This compound combines acyclovir with tert-butoxycarbonyl-L-leucine, which is a protected form of the amino acid leucine. The addition of the tert-butoxycarbonyl group helps to enhance the stability and solubility of the compound, making it more suitable for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Tert-butoxycarbonyl-L-leucinate typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl group, followed by coupling with acyclovir. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between acyclovir and tert-butoxycarbonyl-L-leucine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acyclovir Tert-butoxycarbonyl-L-leucinate can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group of leucine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyclovir moiety can be modified with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the guanine moiety of acyclovir.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Hydrolysis: Free leucine and acyclovir.
Substitution: Various acyclovir derivatives depending on the substituents used.
Oxidation and Reduction: Oxidized or reduced forms of acyclovir.
Scientific Research Applications
Acyclovir Tert-butoxycarbonyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Acyclovir Tert-butoxycarbonyl-L-leucinate is primarily based on the antiviral activity of acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing chain termination. The tert-butoxycarbonyl-L-leucine moiety enhances the stability and solubility of the compound, potentially improving its bioavailability and efficacy . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral replication .
Comparison with Similar Compounds
Acyclovir: The parent compound, widely used as an antiviral drug.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Acyclovir Tert-butoxycarbonyl-L-leucinate is unique due to the addition of the tert-butoxycarbonyl-L-leucine moiety, which enhances its stability and solubility. This modification can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to acyclovir and its other derivatives .
Properties
Molecular Formula |
C19H30N6O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H30N6O6/c1-11(2)8-12(22-18(28)31-19(3,4)5)16(27)30-7-6-29-10-25-9-21-13-14(25)23-17(20)24-15(13)26/h9,11-12H,6-8,10H2,1-5H3,(H,22,28)(H3,20,23,24,26)/t12-/m0/s1 |
InChI Key |
FCTODXNITTXPIJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















